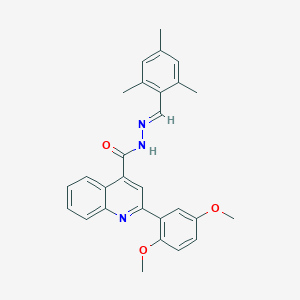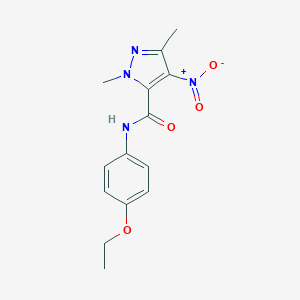![molecular formula C17H20N4O2S B445669 N~8~-METHYL-N~8~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-8-QUINOLINESULFONAMIDE](/img/structure/B445669.png)
N~8~-METHYL-N~8~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-8-QUINOLINESULFONAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~8~-METHYL-N~8~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-8-QUINOLINESULFONAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoline backbone with a sulfonamide group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N8-METHYL-N~8~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-8-QUINOLINESULFONAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Quinoline Synthesis: The quinoline backbone is often synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base.
Final Coupling: The final step involves the coupling of the pyrazole ring with the quinoline sulfonamide derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring.
Reduction: Reduction reactions can occur at the sulfonamide group, converting it to a sulfinamide or sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonamide group and the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with amine or sulfide groups.
Substitution: Substituted derivatives with various functional groups replacing the sulfonamide or quinoline substituents.
Scientific Research Applications
N~8~-METHYL-N~8~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-8-QUINOLINESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N8-METHYL-N~8~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-8-QUINOLINESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to compete with these substrates for binding sites. This can lead to the inhibition of enzyme activity or the modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine
- N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine
- N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine oxalate
Uniqueness
N~8~-METHYL-N~8~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-8-QUINOLINESULFONAMIDE is unique due to the presence of both a quinoline and a pyrazole ring in its structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The sulfonamide group further enhances its potential as an enzyme inhibitor and its ability to interact with biological targets.
Properties
Molecular Formula |
C17H20N4O2S |
|---|---|
Molecular Weight |
344.4g/mol |
IUPAC Name |
N-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]quinoline-8-sulfonamide |
InChI |
InChI=1S/C17H20N4O2S/c1-12-15(13(2)21(4)19-12)11-20(3)24(22,23)16-9-5-7-14-8-6-10-18-17(14)16/h5-10H,11H2,1-4H3 |
InChI Key |
XJWNAXKXPBOLFU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C)C)CN(C)S(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Canonical SMILES |
CC1=C(C(=NN1C)C)CN(C)S(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2-chlorophenoxy)methyl]-N'-(4-ethoxy-3-methoxybenzylidene)-2-furohydrazide](/img/structure/B445587.png)
![1-[(3,6-Dichloro-1-benzothien-2-yl)carbonyl]-4-(2,2,3,3,4,4,4-heptafluorobutanoyl)piperazine](/img/structure/B445588.png)

![5-[(2-ISOPROPYL-5-METHYLPHENOXY)METHYL]-N-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-FURAMIDE](/img/structure/B445592.png)
![2,2-dichloro-N'-[3-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]sulfanyl}methyl)-4-methoxybenzylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B445594.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-2,4-dinitrobenzamide](/img/structure/B445595.png)

![2-Amino-1-(2-chlorophenyl)-4-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B445599.png)
![5-[((E)-2-{[2-(4-ISOPROPYLPHENYL)-4-QUINOLYL]CARBONYL}HYDRAZONO)METHYL]-2-METHOXYBENZYL ACETATE](/img/structure/B445602.png)
![N-(4-{N-[(2-phenylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B445603.png)

![2-({5-[1-(4-BROMOANILINO)ETHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N'~1~-[1-(4-FLUOROPHENYL)ETHYLIDENE]ACETOHYDRAZIDE](/img/structure/B445608.png)
![N-[4-(N-{[2-(3-isopropoxyphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]acetamide](/img/structure/B445609.png)

